molecular formula C6H12O7S2 B13970364 Oxolane-3,4-diyl dimethanesulfonate CAS No. 59676-26-5

Oxolane-3,4-diyl dimethanesulfonate

Cat. No.: B13970364
CAS No.: 59676-26-5
M. Wt: 260.3 g/mol
InChI Key: BXOTVHIXLFYZMN-UHFFFAOYSA-N
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Description

Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These are cyclic ethers with a five-membered ring containing one oxygen atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolane-3,4-diyl dimethanesulfonate typically involves the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which then cyclizes to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-3,4-dione derivatives.

    Reduction: Reduction reactions can convert it into oxolane-3,4-diol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are commonly employed.

Major Products

The major products formed from these reactions include oxolane-3,4-dione, oxolane-3,4-diol, and various substituted oxolane derivatives depending on the nucleophile used .

Scientific Research Applications

Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which oxolane-3,4-diyl dimethanesulfonate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the modification of biomolecules, which can result in changes in their activity or function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the ability to undergo a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

59676-26-5

Molecular Formula

C6H12O7S2

Molecular Weight

260.3 g/mol

IUPAC Name

(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate

InChI

InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3

InChI Key

BXOTVHIXLFYZMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1COCC1OS(=O)(=O)C

Origin of Product

United States

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